molecular formula C10H14FNO B15275027 1-(2-Fluorophenyl)-1-methoxypropan-2-amine

1-(2-Fluorophenyl)-1-methoxypropan-2-amine

Cat. No.: B15275027
M. Wt: 183.22 g/mol
InChI Key: VQAPSOXMBFRWFS-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1-methoxypropan-2-amine is an organic compound that belongs to the class of substituted amphetamines This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, a methoxy group, and an amine group

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)-1-methoxypropan-2-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with 2-fluoroacetophenone.

    Formation of Intermediate: The 2-fluoroacetophenone undergoes a reaction with methanol in the presence of a base to form 1-(2-fluorophenyl)-1-methoxypropan-2-one.

    Reductive Amination: The intermediate is then subjected to reductive amination using an amine source and a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-1-methoxypropan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Fluorophenyl)-1-methoxypropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-1-methoxypropan-2-amine involves its interaction with various molecular targets and pathways. It is believed to function as a reuptake inhibitor of neurotransmitters such as dopamine and norepinephrine, while also acting as an agonist of serotonin receptors. This interaction leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-1-methoxypropan-2-amine can be compared with other similar compounds, such as:

    2-Fluoromethamphetamine: Shares structural similarities but differs in the position of the fluorine atom.

    2-Fluorodeschloroketamine: Another fluorinated compound with different pharmacological properties.

    2-Fluoroamphetamine: Similar in structure but with variations in the functional groups attached to the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

1-(2-fluorophenyl)-1-methoxypropan-2-amine

InChI

InChI=1S/C10H14FNO/c1-7(12)10(13-2)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3

InChI Key

VQAPSOXMBFRWFS-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1F)OC)N

Origin of Product

United States

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